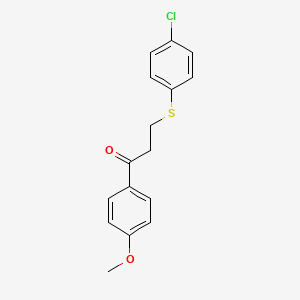
3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one, or 4-Chloro-N-methylsulfanyl-4'-methoxybenzamide, is a small molecule that has been used in various scientific research applications. The molecule is a sulfur-containing heterocyclic compound with a molecular weight of 241.7 g/mol and a melting point of 136-138°C. It has been used in various studies as a model compound to study the pharmacological properties of various drugs and as a tool to study the mechanism of action of certain therapeutic agents.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Studies : A study by Viji et al. (2020) examined the bioactive molecule related to 3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one, revealing its potential in antimicrobial activity, particularly antifungal and antibacterial effects. Additionally, this compound showed promise in anticancer applications, evidenced through molecular docking studies which highlighted its interaction with various proteins (Viji et al., 2020).
Supramolecular Chemistry
- Crystal Structure and Supramolecular Interactions : Research by Caracelli et al. (2018) focused on a derivative of 3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one, exploring its crystal structure. The study revealed how this compound forms supramolecular helical chains in the crystal, highlighting its significance in supramolecular chemistry (Caracelli et al., 2018).
Nonlinear Optical Properties
- Nonlinear Optical Properties for Optical Devices : Mostaghni et al. (2022) investigated 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, a compound related to 3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one, for its high nonlinear optical properties. The study suggests significant potential for applications in optical devices, based on experimental and computational findings (Mostaghni et al., 2022).
Molecular Docking and Computational Studies
- Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a molecule related to the compound of interest. Their research provides insights into the molecule's structure and potential biological effects, underlining the utility of computational methods in evaluating the applications of such compounds (Viji et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : Olasunkanmi and Ebenso (2019) explored the derivatives of quinoxaline-based propanones, which are structurally related to 3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one. They found these compounds to be effective as corrosion inhibitors in mild steel, indicating potential industrial applications (Olasunkanmi & Ebenso, 2019).
Synthesis and Spectral Studies
- Synthesis and Spectral Analysis : A study by Ahmed et al. (2007) involved synthesizing and analyzing the spectral properties of compounds similar to 3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one. This research contributes to understanding the synthesis process and spectral characteristics of such compounds (Ahmed et al., 2007).
Drug Resistance and Antitumor Activities
- Antitumor Activities and Drug Resistance : Barreiro et al. (2008, 2010, 2014) conducted studies on heteronuclear complexes and gold(I)-silver(I) sulfanylcarboxylates, structurally related to the compound . These studies showed the complexes' potential in antitumor activities and their ability to circumvent drug resistance, particularly in relation to cisplatin (Barreiro et al., 2008), (Barreiro et al., 2010), (Barreiro et al., 2014).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2S/c1-19-14-6-2-12(3-7-14)16(18)10-11-20-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANXBRNEOGHOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclopentylsulfanyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2463663.png)
![N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2463664.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2463666.png)


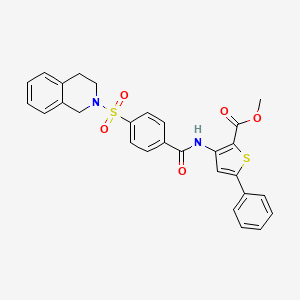
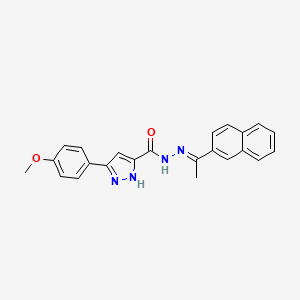
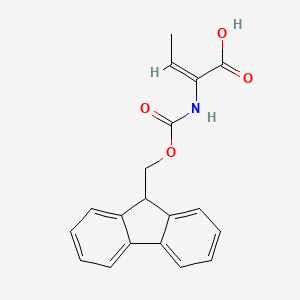
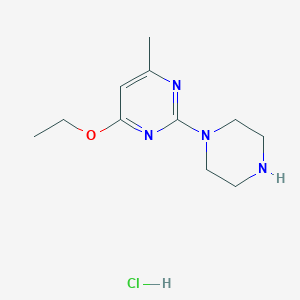

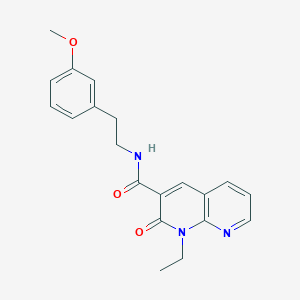
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2463677.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2463678.png)
![4-Chloro-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2463680.png)